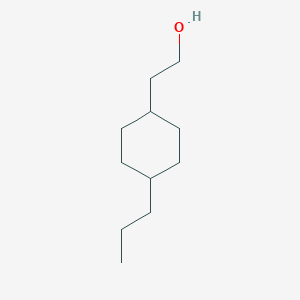

2-((1s,4r)-4-Propylcyclohexyl)ethanol

Description

Structure

3D Structure

Properties

CAS No. |

135807-97-5 |

|---|---|

Molecular Formula |

C11H22O |

Molecular Weight |

170.29 g/mol |

IUPAC Name |

2-(4-propylcyclohexyl)ethanol |

InChI |

InChI=1S/C11H22O/c1-2-3-10-4-6-11(7-5-10)8-9-12/h10-12H,2-9H2,1H3 |

InChI Key |

MWKPFXJGIVOKNX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCC(CC1)CCO |

Origin of Product |

United States |

The Significance of Stereochemistry in Organic Compounds for Advanced Applications

Stereochemistry, often described as the three-dimensional chemistry of molecules, is a fundamental concept that dictates the properties and interactions of organic compounds. libretexts.orgwikipedia.org Molecules that are non-superimposable mirror images of each other are known as enantiomers, and this property of "handedness" is called chirality. youtube.comwikipedia.org The seemingly subtle difference in the spatial orientation of atoms can lead to dramatically different biological, physical, and chemical behaviors. libretexts.orgnumberanalytics.com

In advanced applications, controlling and understanding stereochemistry is paramount. For instance, in materials science, the stereoisomerism of polymers influences their physical characteristics such as crystallinity, melting point, and mechanical strength. patsnap.com The biodegradable polymer polylactic acid (PLA), for example, exhibits varying properties based on the stereochemical composition of its lactic acid units, allowing for the tailoring of materials for specific uses like medical implants. patsnap.com

Furthermore, stereochemistry is crucial in the field of catalysis. Chiral catalysts are instrumental in asymmetric synthesis, a process that selectively produces a single enantiomer of a desired compound. patsnap.comnumberanalytics.com This is of particular importance in the pharmaceutical industry, where often only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or even harmful, as was famously the case with thalidomide. wikipedia.orgnumberanalytics.comstudysmarter.co.uk The precise three-dimensional structure of a catalyst can guide a chemical reaction to yield the desired stereoisomer with high efficiency. youtube.com

An Overview of 2 1s,4r 4 Propylcyclohexyl Ethanol Within the Class of Chiral Cyclohexyl Alcohols

Within the broad category of chiral cyclohexyl alcohols, 2-((1s,4r)-4-Propylcyclohexyl)ethanol serves as a specific example of a molecule with defined stereochemistry. The "(1s,4r)" designation in its name precisely describes the configuration of the substituents on the cyclohexane (B81311) ring, indicating a cis relationship between the propyl group and the ethanol (B145695) group. Substituted cyclohexanes exist in different conformations, with the chair conformation being the most stable. For monosubstituted cyclohexanes, the conformer with the substituent in the equatorial position is generally more stable due to reduced steric hindrance, a phenomenon known as 1,3-diaxial interaction. pressbooks.pub

Chiral alcohols, in general, are significant building blocks in organic synthesis, often serving as intermediates in the creation of more complex chiral molecules, including pharmaceuticals. nih.govnih.gov The synthesis of specific stereoisomers of substituted cyclohexanols, such as cis-4-propylcyclohexanol, has been a subject of research, with methods being developed to achieve high stereoselectivity. researchgate.netmdpi.com For instance, enzymatic methods using mutant alcohol dehydrogenases have been employed to produce cis-4-propylcyclohexanol with high purity, which is a key intermediate in the manufacture of components for liquid crystal displays. researchgate.netmdpi.com

While detailed research findings on the specific applications of this compound are not widely available in public literature, its structural motifs are found in various areas of chemical research. For example, related structures like 2-(trans-4-Aminocyclohexyl)ethanol are commercially available as building blocks for synthesis. achemblock.com The principles of its stereochemistry and the reactions of its functional groups (hydroxyl and a substituted cyclohexane ring) are well-established in organic chemistry. wikipedia.org

Physicochemical Properties of Related Cyclohexyl Derivatives

| Property | Value | Compound |

| Molecular Formula | C8H17NO | 2-(trans-4-Aminocyclohexyl)ethanol achemblock.com |

| Molecular Weight | 143.23 g/mol | 2-(trans-4-Aminocyclohexyl)ethanol achemblock.com |

| Appearance | Colorless liquid | Ethanol wikipedia.org |

| Odor | Slight | Ethanol wikipedia.org |

Historical Context of Chiral Cyclohexyl Derivatives in Academic Inquiry

Strategies for Asymmetric Synthesis of Chiral Cyclohexyl Alcohols

The creation of chiral alcohols from prochiral ketones is a cornerstone of asymmetric synthesis. nih.govrsc.org For a precursor like 4-propylcyclohexanone, reduction can lead to either cis or trans isomers of 4-propylcyclohexanol, which can then be further elaborated to the target ethanol (B145695) derivative. The challenge lies in controlling the facial selectivity of the hydride attack on the carbonyl group to yield the desired stereoisomer.

Enantioselective Catalysis Utilizing Chiral Ligands and Organometallic Complexes

Organometallic complexes featuring chiral ligands are powerful tools for enantioselective transformations. youtube.com In the context of synthesizing chiral cyclohexyl alcohols, these catalysts facilitate the asymmetric reduction of prochiral ketones or the hydrogenation of unsaturated precursors with high levels of stereocontrol.

A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with a stoichiometric borane (B79455) source. youtube.comyoutube.com This method is highly effective when there is a significant steric difference between the two groups flanking the ketone, a condition met by many substituted cyclohexanones. youtube.com The catalyst, derived from a chiral pool starting material like proline, creates a chiral environment that directs the hydride delivery to one face of the carbonyl, leading to a specific enantiomer of the alcohol. youtube.comyoutube.com

Similarly, rhodium and iridium-based catalysts with chiral phosphine (B1218219) ligands have been successfully used for the chemo- and enantioselective hydrogenation of cyclic substrates. rsc.org For instance, the Rh-f-spiroPhos complex has demonstrated high efficiency in the hydrogenation of 2,6-dibenzylidene cyclohexanones, affording chiral dibenzyl cyclohexanones with excellent diastereo- and enantioselectivities (up to >20:1 trans:cis, >99% ee). rsc.org Such strategies could be adapted for precursors to 2-((1s,4r)-4-Propylcyclohexyl)ethanol, where stereoselective hydrogenation of a double bond could establish one of the chiral centers.

| Catalyst System | Substrate Type | Selectivity | Reference |

| Corey-Bakshi-Shibata (CBS) | Prochiral ketones | High enantioselectivity | youtube.comyoutube.com |

| Rh-f-spiroPhos | Arylidene cyclohexanones | >20:1 dr, >99% ee | rsc.org |

| Iridium Complexes | 2,5-Dialkylienecyclopentanones | Excellent yields and stereoselectivities | acs.org |

Biocatalytic Approaches to Chiral Alcohol Production

Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical synthesis for producing chiral compounds. nih.govmdpi.comnih.gov Enzymes and whole-cell systems offer unparalleled chemo-, regio-, and enantioselectivity under mild reaction conditions. mdpi.comnih.gov

The enzymatic reduction of prochiral ketones to chiral secondary alcohols is a well-established and powerful biocatalytic transformation. nih.govnih.gov Ketoreductases (KREDs), a class of alcohol dehydrogenases (ADHs), are particularly effective for this purpose. These enzymes utilize a cofactor, typically NADPH or NADH, to deliver a hydride to the carbonyl group of the substrate. youtube.com

A notable application directly relevant to the target compound is the synthesis of cis-4-propylcyclohexanol, a key intermediate for certain liquid crystal display components. mdpi.comresearchgate.net A mutant alcohol dehydrogenase from Lactobacillus kefir (LK-TADH) was engineered to exhibit high stereoselectivity for the reduction of 4-propylcyclohexanone. mdpi.com Coupled with a glucose dehydrogenase (GDH) for cofactor regeneration, this enzymatic system completely converted 125 g/L of the ketone to cis-4-propylcyclohexanol with a cis/trans ratio of 99.5:0.5 and a yield of 90.32%. mdpi.comresearchgate.net This demonstrates the potential of enzymatic reduction to produce the desired (1s,4r) stereochemistry with high fidelity. mdpi.com

The selection of the enzyme is crucial, as different enzymes can produce opposite enantiomers. For example, studies have shown that both (R)- and (S)-configured chiral alcohols can be obtained from the reduction of prochiral ketones using various plant tissues, which act as sources of biocatalysts. nih.gov

| Enzyme/System | Substrate | Product | Selectivity/Yield | Reference |

| Mutant ADH (Lactobacillus kefir) & GDH | 4-Propylcyclohexanone | cis-4-Propylcyclohexanol | 99.5:0.5 cis:trans, 90.32% yield | mdpi.comresearchgate.net |

| Galactomyces geotrichum JCM 6359 | 4-Propylcyclohexanone | cis-4-Propylcyclohexanol | 99.5:0.5 cis:trans | mdpi.com |

| Plant Tissues (e.g., carrot, apple) | Acetophenone | Chiral phenylethanol | Up to 98% ee, 80% yield | nih.gov |

Whole-cell biotransformations utilize intact microorganisms, harnessing their enzymatic machinery to perform desired chemical conversions. nih.gov This approach can be advantageous as it often circumvents the need for enzyme isolation and purification, and cofactor regeneration is handled by the cell's metabolism.

Microorganisms like fungi and bacteria have been widely screened for their ability to reduce ketones and other functional groups stereoselectively. nih.gov For example, various strains of Rhodococcus have been used for the highly diastereoselective and enantioselective reduction of complex ketones, achieving >98% diastereomeric purity and >99% enantiomeric excess. mdpi.com The biotransformation of a ketone precursor with a suitable microbial strain could be a viable route to obtain a stereochemically pure cyclohexanol (B46403) intermediate for the synthesis of this compound.

Chiral Auxiliary-Mediated Synthesis in Cyclohexyl Systems

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered. wikipedia.org This strategy is robust and has been widely applied in asymmetric synthesis. wikipedia.orgresearchgate.netnih.gov

In the context of cyclohexyl systems, a chiral auxiliary can be attached to a precursor molecule to control reactions such as alkylation, aldol (B89426) additions, or conjugate additions. For example, amides derived from pseudoephedrine or pseudoephenamine can be used to direct the alkylation of the α-carbon with high diastereoselectivity. nih.gov While not a direct method for producing the target alcohol, this approach can be used to construct the substituted cyclohexane ring with the correct stereochemistry before the ethanol side chain is introduced or modified.

A newer strategy involves the in-situ formation of a chiral auxiliary through an initial catalytic enantioselective reaction, which then directs subsequent diastereoselective functionalizations. nih.govacs.org This combines the benefits of both asymmetric catalysis and chiral auxiliary control. acs.org

Stereoselective Hydrogenation and Reduction Techniques for Cyclohexyl Alcohols

The stereoselective reduction of a ketone or the hydrogenation of an alkene are key methods for establishing the stereocenters in cyclohexyl alcohols. nih.gov Catalytic Transfer Hydrogenation (CTH) is an alternative to using high-pressure hydrogen gas, employing a hydrogen donor molecule in the presence of a catalyst. nih.gov

The stereochemical outcome of the hydrogenation of substituted cyclohexanones is influenced by the catalyst, solvent, and reaction conditions. For instance, the choice of metal in catalytic hydrogenation can invert the stereoselectivity. The reduction of 4-tert-butylcyclohexanone (B146137) can yield predominantly the cis or trans alcohol depending on the catalyst used. This principle is applicable to 4-propylcyclohexanone, where careful selection of the hydrogenation or reduction method is critical to obtaining the desired (1s,4r) configuration, which corresponds to the cis isomer.

Computational and Theoretical Studies on 1s,4r 4 Propylcyclohexylethanol and Analogous Cyclohexyl Alcohols

Quantum Chemical Calculations for Conformational Analysis of Cyclohexyl Alcohols

Quantum chemical calculations are instrumental in determining the preferred spatial arrangements (conformations) of cyclohexyl alcohols and their relative energies. nih.govresearchgate.net These methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), provide detailed insights into the electronic structure and the forces governing molecular geometry. nih.govresearchgate.netnih.gov

The cyclohexane (B81311) ring, the core of 2-((1s,4r)-4-propylcyclohexyl)ethanol, is not planar. It adopts several non-planar conformations to minimize angle strain (deviation from the ideal 109.5° tetrahedral angle) and torsional strain (eclipsing interactions between bonds on adjacent carbons). allen.inbyjus.com The most significant conformers are the chair, boat, twist-boat, and half-chair. allen.in

The chair conformation is the most stable and lowest-energy form for a cyclohexane ring. allen.inbyjus.comlibretexts.org This stability arises because all bond angles are close to the ideal tetrahedral angle, and all hydrogen atoms on adjacent carbons are perfectly staggered, eliminating torsional strain. libretexts.org The boat conformation is considerably less stable due to two primary factors: steric hindrance between the "flagpole" hydrogens, which point towards each other, and torsional strain from four pairs of eclipsed hydrogen atoms. libretexts.orglibretexts.org

To relieve some of this strain, the boat conformation can twist, forming the twist-boat (or skew-boat) conformer, which is more stable than the true boat but still significantly less stable than the chair. allen.inlibretexts.org The half-chair conformation represents the highest energy state and acts as the transition state for the interconversion between the chair and twist-boat forms. allen.inlibretexts.org

The relative energies of these conformations have been extensively studied through computational methods.

Table 1: Relative Energy of Cyclohexane Conformers

| Conformation | Relative Energy (kJ/mol) | Relative Energy (kcal/mol) | Stability Ranking |

|---|---|---|---|

| Chair | 0 | 0 | Most Stable |

| Twist-Boat | ~23 | ~5.5 masterorganicchemistry.com | Less Stable |

| Boat | ~30 | ~6.5-6.9 libretexts.orgmasterorganicchemistry.com | Unstable |

Note: Energy values are approximate and can vary slightly based on the computational method used.

In the chair conformation, substituents on the cyclohexane ring can occupy two distinct positions: axial (perpendicular to the general plane of the ring) or equatorial (roughly in the plane of the ring). byjus.comlibretexts.org A dynamic process known as a "ring flip" allows for the interconversion between two chair conformations, causing axial substituents to become equatorial and vice versa. byjus.comfiveable.me

Generally, substituents prefer the equatorial position to minimize steric strain. fiveable.me When a bulky group is in the axial position, it experiences unfavorable steric interactions with the other two axial hydrogens on the same side of the ring. These are known as 1,3-diaxial interactions. libretexts.org The larger the substituent, the greater the steric strain and the stronger the preference for the equatorial position. This preference is quantified by the "A-value," which represents the free energy difference between the equatorial and axial conformers.

For this compound, both the propyl group and the ethanol (B145695) (hydroxyethyl) group are considered bulky. The molecule will predominantly exist in a chair conformation where both of these large substituents occupy equatorial positions to avoid destabilizing 1,3-diaxial interactions. libretexts.org

Table 2: Conformational Preference (A-Values) for Relevant Substituents

| Substituent | A-Value (kJ/mol) | A-Value (kcal/mol) | Equatorial Preference |

|---|---|---|---|

| -CH₃ (Methyl) | 7.6 | 1.74 masterorganicchemistry.com | Strong |

| -CH₂CH₃ (Ethyl) | 7.9 | 1.9 | Strong |

| -CH₂CH₂CH₃ (Propyl) | 8.8 | 2.1 | Very Strong |

| -OH (Hydroxyl) | 2.1 - 4.3 | 0.5 - 1.0 | Moderate |

Note: The A-value for the ethanol group is estimated to be similar to an ethyl group. The larger propyl group has a very strong preference for the equatorial position.

Molecular Modeling of Stereoselective Reaction Pathways

Molecular modeling is a critical tool for investigating the mechanisms of stereoselective reactions, where one stereoisomer is preferentially formed over others. mdpi.com By calculating the energies of reactants, intermediates, transition states, and products, computational chemists can map out the entire reaction pathway and understand the origins of stereoselectivity. e3s-conferences.org

In asymmetric catalysis, a chiral catalyst directs a reaction to favor the formation of one enantiomer or diastereomer. Computational studies can elucidate how this is achieved by modeling the transition state (TS) of the stereodetermining step. bath.ac.uk The transition state is the highest-energy point along the reaction coordinate, and its structure determines the reaction's rate and stereochemical outcome. e3s-conferences.org

Using methods like DFT, researchers can locate and characterize the structures of different possible transition states leading to different stereoisomers. e3s-conferences.orgfigshare.com The analysis often reveals subtle non-covalent interactions, such as hydrogen bonds or steric repulsion, between the catalyst, substrates, and reagents within the TS structure. bath.ac.ukfigshare.com The transition state with the lowest calculated free energy corresponds to the fastest reaction pathway and will lead to the major product. nih.gov For reactions involving cyclohexyl alcohols, this analysis can explain how a catalyst differentiates between the two faces of a reacting functional group, controlling the stereochemistry of the product.

The difference in the calculated free energies of activation (ΔΔG‡) between the two transition states leading to the (R) and (S) enantiomers (or different diastereomers) can be used to predict the enantiomeric or diastereomeric excess. rsc.org A larger energy difference implies higher selectivity. rsc.org

Computational models have become increasingly accurate in this regard. By considering an ensemble of low-energy conformations for the catalyst and transition states, it is possible to achieve predictions that closely match experimental results. rsc.orgrsc.org This predictive power is invaluable in the rational design of new catalysts and in optimizing reaction conditions to achieve high stereoselectivity in the synthesis of complex molecules like derivatives of this compound. rsc.orgnih.gov

Structure-Reactivity Relationships from Computational Data

Computational data provides a quantitative foundation for understanding structure-reactivity relationships. By analyzing the electronic and steric properties of molecules and their transition states, it is possible to explain and predict chemical behavior.

For cyclohexyl alcohols, conformational analysis (Section 4.1) is directly linked to reactivity. A functional group in an equatorial position is generally more sterically accessible and therefore more reactive than one in a hindered axial position. The stability of the chair conformer with both propyl and ethanol groups in the equatorial position for this compound dictates the shape of the molecule as it approaches a reagent or catalyst.

Furthermore, computational analysis of the transition states reveals how the molecule's structure influences the energy barrier of a reaction. figshare.com For example, calculations can show how steric clashes in a proposed transition state increase its energy, disfavoring a particular reaction pathway. researchgate.net Conversely, favorable interactions, like hydrogen bonding between the alcohol group and a catalyst, can stabilize a transition state, lowering the activation energy and accelerating the reaction along a specific stereochemical path. figshare.com This detailed insight, derived from computational models, is essential for predicting how structural modifications to analogous cyclohexyl alcohols would impact their reactivity and the stereoselectivity of their transformations. mdpi.com

Simulation of Spectroscopic Properties from Theoretical Models

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For (1s,4r)-4-Propylcyclohexylethanol and its analogs, theoretical models, particularly those based on Density Functional Theory (DFT), are employed to simulate Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. These simulations are crucial for understanding the relationship between molecular structure, conformation, and spectroscopic output.

The accuracy of these theoretical predictions is highly dependent on the chosen computational method, including the functional and basis set. ustc.edu.cnnih.gov Anharmonic computations are often necessary to accurately reproduce experimental vibrational spectra, accounting for deviations from the simple harmonic oscillator model. frontiersin.orgmdpi.comsapub.org

Vibrational Spectroscopy (IR and Raman) Simulation

Theoretical models can calculate the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. For a molecule like (1s,4r)-4-Propylcyclohexylethanol, these simulations begin with finding the optimized molecular geometry at a chosen level of theory. Once the lowest energy conformation is determined, the vibrational frequencies are calculated.

Key vibrational modes for cyclohexyl alcohols that can be predicted include:

O-H Stretching: The hydroxyl group's stretching vibration is particularly sensitive to hydrogen bonding. Theoretical calculations can model this band for both isolated (monomer) molecules and hydrogen-bonded clusters. researchgate.netresearchgate.net

C-H Stretching: Frequencies for the various C-H bonds (in the propyl group, the cyclohexane ring, and the ethanol fragment) can be distinctly calculated.

C-O Stretching and O-H Bending: These appear in the fingerprint region of the spectrum and are characteristic of the alcohol functional group.

Cyclohexane Ring Vibrations: The complex vibrations of the cyclohexane ring, including stretching, scissoring, and rocking modes, can be assigned with the aid of theoretical calculations. ustc.edu.cn

The table below presents a hypothetical set of calculated vibrational frequencies for the primary functional groups of (1s,4r)-4-Propylcyclohexylethanol, illustrating the typical output of a DFT calculation.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

| O-H Stretch (monomer) | 3655 | High | Moderate |

| C-H Stretch (CH₃, asymmetric) | 2960 | Moderate | High |

| C-H Stretch (CH₂, asymmetric) | 2925 | High | High |

| C-H Stretch (CH₂, symmetric) | 2855 | Moderate | High |

| O-H Bend | 1350 | Moderate | Low |

| C-O Stretch | 1050 | High | Moderate |

Note: This interactive table contains representative data derived from computational studies on analogous alcohols and substituted cyclohexanes. Actual values would vary based on the specific level of theory used.

NMR Spectroscopy Simulation

Theoretical models are also extensively used to predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework for this purpose. nih.gov Calculations are typically performed on the optimized geometry of the molecule.

For cyclohexyl derivatives, the predicted chemical shifts are highly sensitive to the stereochemistry and conformation of the molecule (i.e., whether substituents are in axial or equatorial positions). acs.org Theoretical calculations can be performed for different stable conformers, and the resulting chemical shifts can be averaged, weighted by their predicted Boltzmann population, to provide a final spectrum for comparison with experimental results. modgraph.co.uk

Simulations for (1s,4r)-4-Propylcyclohexylethanol would predict distinct chemical shifts for each unique carbon and hydrogen atom. For instance, the chemical shift of the hydroxyl proton is known to be significantly influenced by solvent effects and hydrogen bonding, a factor that can be modeled by including explicit solvent molecules in the calculation. nih.govresearchgate.net

The following table shows a set of plausible ¹H and ¹³C NMR chemical shifts for (1s,4r)-4-Propylcyclohexylethanol as predicted by theoretical methods.

| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |

| ¹H NMR | -CH₂OH | 3.65 |

| ¹H NMR | -CH₂ OH | 3.40 |

| ¹H NMR | -CH- (ring, attached to ethanol) | 1.75 |

| ¹H NMR | -CH- (ring, attached to propyl) | 1.20 |

| ¹H NMR | -CH₃ (propyl group) | 0.90 |

| ¹³C NMR | -C H₂OH | 68.5 |

| ¹³C NMR | -C HOH | 43.0 |

| ¹³C NMR | -C H- (ring, attached to propyl) | 38.0 |

| ¹³C NMR | -C H₂- (propyl group) | 34.0, 20.0 |

| ¹³C NMR | -C H₃ (propyl group) | 14.5 |

Note: This interactive table contains representative data derived from computational studies on analogous cyclohexyl alcohols. The exact values are dependent on the computational method and solvent model used.

Research on Applications of 1s,4r 4 Propylcyclohexylethanol Derivatives in Advanced Materials Science

Liquid Crystalline Materials Development

The (1s,4r)-4-propylcyclohexyl group, often referred to as the trans-4-propylcyclohexyl group, is a key building block in the synthesis of thermotropic liquid crystals. tcichemicals.com These materials exhibit phases of matter that have properties intermediate between those of conventional liquids and solid crystals, making them essential for technologies like liquid crystal displays (LCDs). tcichemicals.comnih.gov

The design of liquid crystalline materials hinges on creating molecules with a specific balance of rigidity and flexibility, and a defined anisotropic shape, typically calamitic (rod-like) or discotic (disc-like). tcichemicals.commdpi.com The incorporation of the trans-4-propylcyclohexyl moiety is a well-established strategy in the design of calamitic liquid crystals.

Key design principles include:

Molecular Rigidity and Linearity: The primary role of the cyclohexyl ring is to act as a rigid core component. The trans-1,4-disubstitution pattern ensures a linear molecular architecture, which is critical for the formation of ordered liquid crystal phases, particularly the nematic and smectic phases. researchgate.net This linearity helps the molecules to align parallel to one another, a fundamental requirement for mesophase formation. tcichemicals.com

Low Viscosity: Compared to purely aromatic systems (like those based on multiple benzene (B151609) rings), liquid crystals containing saturated cyclohexyl rings often exhibit lower viscosity. This is a significant advantage for applications in displays, where fast switching times are necessary. researchgate.net

Micro-phase Segregation: In ionic liquid crystals, the nonpolar propylcyclohexyl part of the molecule can segregate from the charged, ionic parts. This micro-phase segregation is a driving force for the formation of layered smectic phases. mdpi.com

Stereochemistry is paramount in determining the properties of liquid crystals containing the propylcyclohexyl scaffold. The mesophase behavior is highly dependent on the spatial arrangement of the substituents on the cyclohexane (B81311) ring.

Trans vs. Cis Isomers: The trans isomer (1s,4r) is essential for creating the desired linear, rod-like molecular shape. researchgate.net This geometry promotes efficient packing and parallel alignment, leading to the formation of stable nematic and smectic mesophases with high clearing points (the temperature at which the material transitions to an isotropic liquid). researchgate.net In contrast, the cis isomer has a bent shape, which disrupts the long-range orientational order required for liquid crystallinity. Its presence as an impurity can significantly lower the clearing point and destabilize the mesophase.

Purity and Synthesis: Consequently, synthetic strategies are often designed to selectively produce the trans isomer or include purification steps to remove the cis isomer. researchgate.net The high content of the trans isomer is a critical performance parameter for liquid crystal mixtures used in commercial applications. researchgate.net

Table 1: Influence of Isomerism on Liquid Crystal Properties

| Isomer | Molecular Shape | Effect on Mesophase |

| (1s,4r) or trans | Linear, Rod-like | Promotes stable nematic and smectic phases; ensures high clearing points. researchgate.net |

| (1s,4s) or cis | Bent, Kinked | Disrupts molecular packing; destabilizes liquid crystal phases; lowers clearing point. researchgate.net |

The synthesis of liquid crystal precursors containing the (1s,4r)-4-propylcyclohexyl moiety involves multi-step organic reactions designed to build the calamitic structure and ensure the correct stereochemistry. A common precursor is 4-(trans-4-propylcyclohexyl)phenol, which can be further functionalized. mdpi.com

Synthetic approaches often involve:

Grignard Reactions: A key method for creating the core structure involves the reaction of a Grignard reagent derived from 1-bromo-4-propylbenzene (B1266215) with oxirane to produce 2-(4-propylphenyl)ethanol. znaturforsch.com Subsequent catalytic hydrogenation of the benzene ring would yield the desired cyclohexyl structure, with conditions optimized to favor the trans isomer.

Acylation and Esterification: Friedel-Crafts acylation of propyl-substituted cyclohexyl-benzene compounds can be used to introduce ketone functionalities. researchgate.net These can then be used in subsequent reactions. Ester linkages are commonly used to connect the propylcyclohexyl core to other aromatic units, and their synthesis is typically achieved through standard esterification reactions. researchgate.net

Control of Stereochemistry: During synthesis, mixtures of cis and trans isomers can form. Chemical or physical separation methods are employed to isolate the desired trans isomer. In some cases, reactions like acetylation in the presence of AlCl3 can promote the conversion of the cis isomer to the more stable trans isomer. researchgate.net

Polymer Science and Additives

While the primary application of propylcyclohexyl derivatives is in liquid crystals, the structural characteristics of these compounds also make them suitable as performance-enhancing additives in polymer science.

The addition of specific chemical compounds can significantly alter the bulk properties of a polymer. researchgate.net Derivatives of 2-((1s,4r)-4-propylcyclohexyl)ethanol can function as modifiers to improve both the thermal and mechanical characteristics of polymer matrices. specialchem.comnih.gov

Enhancement of Thermal Stability: Thermal degradation of polymers often proceeds via chain scission, where the long polymer chains are broken down by heat, leading to a loss of mechanical strength. specialchem.com Additives can interfere with this process. The bulky and stable nature of the propylcyclohexyl group can act as a radical scavenger or a steric hindrance, preventing the propagation of degradation reactions. By incorporating these moieties, the onset temperature of thermal decomposition can be increased, widening the material's processing window and service temperature range. nih.govresearchgate.netmdpi.com

Improvement of Mechanical Properties: The mechanical performance of a polymer, including its stiffness and strength, can be improved by adding fillers or modifiers that enhance stress transfer within the matrix. nih.govresearchgate.net The rigid cyclohexyl ring can act as a reinforcing agent on a molecular level. When dispersed within a polymer matrix, these rigid structures can disrupt chain mobility, leading to an increase in stiffness (modulus) and tensile strength. researchgate.net The flexible propyl chain can help ensure compatibility and good dispersion of the additive within the host polymer.

Table 2: Potential Effects of Propylcyclohexyl Additives on Polymer Properties

| Property | Mechanism of Enhancement | Potential Outcome |

| Thermal Stability | Hindering chain scission reactions. specialchem.com | Increased decomposition temperature; wider processing window. mdpi.com |

| Stiffness (Modulus) | Acting as a rigid reinforcing agent, restricting polymer chain movement. researchgate.net | Higher modulus and material stiffness. |

| Tensile Strength | Improving stress transfer from the polymer matrix to the rigid additive. nih.gov | Increased strength under load. |

Optical and Electronic Materials Research Utilizing Propylcyclohexyl Scaffolds

The same features that make propylcyclohexyl derivatives ideal for liquid crystal displays also make them valuable for other advanced optical and electronic materials. mdpi.com The unique combination of properties allows for the fine-tuning of a material's response to external stimuli like electric fields.

The anisotropic physicochemical properties of materials containing the propylcyclohexyl scaffold, such as refractive index and dielectric tensor, are key to their function. mdpi.com In liquid crystal-based devices, applying an external electric field can reorient the molecules, changing how light passes through the material. nih.gov This electro-optical response is the basis for displays and optical switches. nih.gov

Research in this area focuses on:

Polymer Dispersed Liquid Crystals (PDLCs): In these materials, droplets of liquid crystal are dispersed within a solid polymer matrix. tcichemicals.com By applying a voltage, the liquid crystal molecules within the droplets align, matching their refractive index to that of the polymer and making the material transparent. Turning the voltage off randomizes the alignment, scattering light and making the material opaque. Liquid crystals containing propylcyclohexyl groups are used in PDLCs for applications like "smart windows." tcichemicals.com

Chemoresponsive Sensors: The orientation of liquid crystals can be disrupted by the binding of specific chemical analytes to a surface. osti.goviastate.edu By designing surfaces and liquid crystals (which may contain propylcyclohexyl groups for optimal fluid and optical properties) that interact with target molecules, highly sensitive sensors can be created. The binding event triggers a change in the liquid crystal's alignment, which is easily visualized as an optical signal.

Pharmaceutical Intermediates in Advanced Synthetic Organic Chemistry

Extensive research of publicly available scientific literature and chemical databases did not yield specific information or detailed research findings regarding the application of this compound or its derivatives as pharmaceutical intermediates in advanced synthetic organic chemistry.

While the broader class of cyclohexanol (B46403) derivatives is utilized in various aspects of medicinal chemistry and drug discovery, no specific studies, data tables, or detailed research findings could be located that directly implicate this compound in the synthesis of pharmaceutical compounds. The conducted searches focused on identifying its role as a key starting material, intermediate, or building block in the development of new therapeutic agents.

The lack of accessible data prevents the creation of the requested detailed research findings and interactive data tables on this specific topic. Further investigation into proprietary research or more specialized chemical literature may be required to uncover any potential applications of this compound in the pharmaceutical industry.

Environmental Fate and Degradation Studies of Cyclohexyl Alcohols, Including Analogs of 1s,4r 4 Propylcyclohexylethanol

Biodegradation Pathways and Rates of Cyclohexyl Alcohols

Biodegradation is a primary mechanism for the removal of organic compounds from the environment. For cyclohexyl alcohols and their derivatives, this process is heavily reliant on the metabolic capabilities of microorganisms.

The microbial breakdown of cyclohexyl alcohols typically involves aerobic pathways, where oxygen is used as a co-substrate for enzymatic reactions. Microorganisms such as Pseudomonas and Bacillus species have been identified as key players in the degradation of cyclohexanol (B46403) and related compounds. researchgate.netresearchgate.net The initial step often involves the oxidation of the alcohol group to a ketone, for instance, the conversion of cyclohexanol to cyclohexanone (B45756). researchgate.net This is followed by ring cleavage, a critical step that breaks down the stable cyclic structure into aliphatic compounds that can then enter central metabolic pathways.

Studies on similar cyclic compounds, such as hexachlorocyclohexane (B11772) (HCH), have revealed that aerobic degradation pathways are crucial for the breakdown of all its isomers, albeit sometimes slowly. nih.gov For some complex cyclic molecules, the initial breakdown can result in intermediate products that may also be biodegradable. nih.gov For instance, the degradation of certain norbornyl derivatives, which share structural similarities with cyclohexyl compounds, leads to the formation of carboxylic acids that can be further degraded. nih.gov The enzymatic machinery involved often includes monooxygenases, such as cytochrome P-450, which are known to be involved in breaking down compounds like methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA). calpoly.educore.ac.uk

Anaerobic degradation of cyclohexyl structures is also possible, though often at a slower rate than aerobic processes. nih.govcore.ac.uk This can involve processes like denitrification in the absence of oxygen. core.ac.uk

Several environmental factors can significantly influence the rate and extent of biodegradation of cyclohexyl alcohols.

pH: The acidity or alkalinity of the environment plays a crucial role. For example, the complete biodegradation of cyclohexanone has been observed at a pH of 8.5, while cyclohexanol degradation was most efficient at a more neutral pH of 7.2. researchgate.net

Temperature: Like most biological processes, microbial degradation rates are temperature-dependent, with optimal ranges for the specific microorganisms involved.

Presence of other organic matter: The availability of other carbon sources can sometimes enhance biodegradation through co-metabolism. For instance, the presence of glucose was found to accelerate the aerobic biodegradation of TBA. calpoly.educore.ac.uk

Microbial consortia: A mixed community of microorganisms often exhibits higher degradation potential than a single species due to a wider range of metabolic capabilities. researchgate.net

Acclimation and Lag Phases: In some cases, a period of adaptation, or a lag phase, is required before significant degradation begins. This has been observed in the biodegradation of degradation products of norbornyl ketones, where extended test periods were necessary to observe ultimate biodegradation. nih.gov

Table 1: Factors Affecting Cyclohexyl Alcohol Biodegradation

| Factor | Influence on Biodegradation | Example |

| pH | Optimal pH ranges exist for different compounds and microbial species. | Cyclohexanone degradation is optimal at pH 8.5, while cyclohexanol degradation is highest at pH 7.2. researchgate.net |

| Microbial Community | Mixed cultures can be more effective than single species. | A mixed consortium of Pseudomonas species showed high degradation potential for cyclohexanol and cyclohexanone. researchgate.net |

| Co-substrates | The presence of other nutrients can enhance degradation. | Glucose addition increased the biodegradation rate of tert-butyl alcohol (TBA). calpoly.educore.ac.uk |

| Acclimation Period | Microorganisms may require time to adapt before degrading a compound. | Long lag phases were observed before the degradation of norbornyl ketone byproducts. nih.gov |

Photodegradation and Atmospheric Lifetime of Cyclohexyl Derivatives

Once in the atmosphere, volatile and semi-volatile organic compounds, including some cyclohexyl derivatives, can undergo photodegradation. This process is primarily driven by reactions with photochemically generated hydroxyl (OH) radicals. The rate of this reaction is a key determinant of a compound's atmospheric lifetime. While specific data for 2-((1s,4r)-4-propylcyclohexyl)ethanol is limited, the general principles of atmospheric chemistry for volatile organic compounds (VOCs) apply. The structure of the molecule, particularly the presence of C-H bonds and functional groups, will influence its reactivity with OH radicals.

Hydrolysis Stability of Cyclohexyl Alcohol Structures

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For simple cyclohexyl alcohols, the alcohol functional group is generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). The C-O bond in the alcohol is not readily cleaved by water without the presence of strong acids or bases, or enzymatic action. Therefore, hydrolysis is not considered a significant degradation pathway for these compounds in the environment.

Transport and Distribution in Environmental Compartments (Air, Water, Soil, Sediment)

The transport and distribution of cyclohexyl alcohols in the environment are governed by their physicochemical properties, such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow).

Air: Compounds with higher volatility can be transported in the atmosphere. gsconlinepress.com The use of alcohols in transport fuels highlights their potential for atmospheric release. researchgate.netmethanol.org

Water: Due to the presence of the hydroxyl group, smaller cyclohexyl alcohols exhibit some water solubility, facilitating their transport in surface and groundwater. researchgate.net However, as the alkyl chain length increases, as in this compound, water solubility is expected to decrease, leading to a greater tendency to partition to organic matter.

Soil and Sediment: Chemicals with lower water solubility and higher Kow values tend to adsorb to organic matter in soil and sediment. nih.gov This can act as a sink for these compounds, reducing their mobility in the environment. gsconlinepress.comresearchgate.net

Table 2: Predicted Environmental Distribution of Cyclohexyl Alcohols

| Environmental Compartment | Potential for Accumulation | Governing Factors |

| Air | Moderate for more volatile derivatives | Vapor pressure, atmospheric reactions |

| Water | Higher for more soluble, shorter-chain analogs | Water solubility, biodegradation rates |

| Soil | High for less soluble, longer-chain analogs | Octanol-water partition coefficient (Kow), adsorption to organic matter |

| Sediment | High for less soluble, longer-chain analogs | Partitioning from the water column, persistence |

Future Directions and Emerging Research Avenues in 1s,4r 4 Propylcyclohexylethanol Research

Development of Novel Stereoselective Methodologies for Highly Functionalized Cyclohexyl Alcohols

The precise three-dimensional arrangement of atoms in (1s,4r)-4-Propylcyclohexylethanol is critical to its function and potential applications. A primary focus of future research is the development of more efficient and highly selective synthetic routes to this and other functionalized cyclohexyl alcohols. Current methods often require multiple steps and may produce a mixture of stereoisomers, necessitating complex purification processes.

Emerging research is directed towards catalytic asymmetric synthesis, which utilizes chiral catalysts to control the stereochemical outcome of a reaction. Methodologies such as hydrogen- or metal-catalyzed cyclopropenation followed by cycloaddition reactions are being explored for the stereoselective synthesis of highly functionalized cyclic molecules. nih.gov For instance, recent studies have demonstrated the use of alcohols to initiate highly stereoselective polyene cyclisation cascades, which can create multiple new stereogenic centers with complete control in a single, atom-economical step. nih.gov

Another promising approach involves biocatalysis, using enzymes like alcohol dehydrogenases to achieve high stereoselectivity under mild, environmentally friendly conditions. Research has shown the efficient production of cis-4-propylcyclohexanol, a key intermediate for related compounds, using a mutant alcohol dehydrogenase, achieving a high yield and a cis/trans ratio of 99.5:0.5. mdpi.com Adapting such enzymatic systems for the synthesis of the (1s,4r) isomer of 2-(4-Propylcyclohexyl)ethanol could represent a significant step towards sustainable and scalable production.

Table 1: Comparison of Synthetic Approaches for Chiral Cyclohexyl Alcohols

| Methodology | Advantages | Challenges |

|---|---|---|

| Classical Resolution | Established technique. | Can be low-yielding; requires stoichiometric amounts of resolving agents. |

| Chiral Pool Synthesis | Utilizes naturally occurring chiral starting materials. | Limited by the availability of suitable starting materials. |

| Asymmetric Catalysis | High stereoselectivity; low catalyst loading. | Catalyst development can be complex and expensive. |

| Biocatalysis (Enzymatic) | Very high stereoselectivity; mild reaction conditions; environmentally friendly. mdpi.com | Enzyme stability and substrate scope can be limiting. |

Advanced Computational Approaches for Predictive Design in Cyclohexyl Stereochemistry

Computational chemistry is becoming an indispensable tool in modern chemical research, offering the ability to predict and understand molecular behavior without the need for extensive laboratory experimentation. researchgate.net For complex stereochemical systems like (1s,4r)-4-Propylcyclohexyl)ethanol, computational approaches can significantly accelerate the design of new synthetic routes and the prediction of molecular properties. nih.govjddhs.com

Future research will increasingly rely on in silico methods to:

Predict Stereoselectivity: Using quantum mechanical calculations, such as Density Functional Theory (DFT), researchers can model reaction transition states to predict which stereoisomer is more likely to form under specific conditions. This allows for the rational design of catalysts and reaction parameters to favor the desired (1s,4r) isomer.

Conformational Analysis: The flexible cyclohexane (B81311) ring can adopt various conformations (e.g., chair, boat). Computational modeling can determine the most stable conformation of (1s,4r)-4-Propylcyclohexyl)ethanol and its derivatives, which is crucial for understanding its interactions with other molecules and its performance in material applications.

Virtual Screening: In the context of designing new materials or biologically active molecules, computational docking and molecular dynamics simulations can be used to screen libraries of virtual compounds based on the (1s,4r)-4-Propylcyclohexyl)ethanol scaffold. This helps identify promising candidates for synthesis and testing, saving considerable time and resources. researchgate.net

The integration of machine learning and artificial intelligence with these computational models represents a frontier in predictive chemistry. jddhs.com By training algorithms on existing experimental data, it may become possible to predict the outcomes of novel stereoselective reactions with even greater accuracy.

Exploration of New Material Science Applications Based on (1s,4r)-4-Propylcyclohexylethanol Scaffolds

The rigid, well-defined stereochemistry of the (1s,4r)-4-Propylcyclohexyl)ethanol scaffold makes it an attractive building block for the creation of advanced materials. The cyclohexyl ring can impart desirable properties such as thermal stability and hydrophobicity, while the alcohol functional group provides a convenient handle for polymerization or attachment to other molecular frameworks.

Emerging research in this area focuses on incorporating this chiral scaffold into polymers and liquid crystals. The specific stereochemistry can influence the macroscopic properties of these materials, leading to novel functionalities. For example, polymers derived from (1s,4r)-4-Propylcyclohexyl)ethanol could exhibit unique optical properties or be used as chiral stationary phases in chromatography.

A particularly promising avenue is the development of biodegradable polymers and hydrogels for biomedical applications. mdpi.com Scaffolds are crucial in tissue engineering as they guide cell growth and migration. mdpi.com Materials like polycaprolactone are already used for their biocompatibility and biodegradability in creating scaffolds for bone tissue engineering. nih.gov By synthesizing polyesters or polycarbonates from (1s,4r)-4-Propylcyclohexyl)ethanol, it may be possible to create new biocompatible materials with tailored degradation rates and mechanical properties for applications in drug delivery or tissue regeneration. nih.gov

Table 2: Potential Material Science Applications

| Material Class | Potential Application | Key Property Conferred by Scaffold |

|---|---|---|

| Liquid Crystals | Advanced display technologies, optical sensors. | Control over molecular ordering and phase behavior. |

| Chiral Polymers | Asymmetric catalysis, separation media. | Stereospecific recognition sites. |

| Biodegradable Polyesters | Tissue engineering scaffolds, controlled drug release. nih.gov | Biocompatibility, tunable degradation profile. |

| Specialty Coatings | Low surface energy and hydrophobic coatings. | Rigid and non-polar cyclohexyl core. |

Comprehensive Environmental Impact Assessment of Chiral Cyclohexyl Alcohol Production and Use

As the potential applications of (1s,4r)-4-Propylcyclohexyl)ethanol expand, a thorough assessment of its environmental footprint becomes imperative. Future research must address the entire lifecycle of the compound, from its synthesis to its ultimate fate in the environment.

A key focus is the development of "green" production methods that minimize waste and energy consumption. The use of enzymatic catalysts, as demonstrated in the synthesis of related cyclohexanols, offers a path toward more sustainable manufacturing. mdpi.com This approach avoids the use of harsh reagents and solvents often employed in traditional organic synthesis.

Furthermore, comprehensive studies are needed to evaluate the biodegradability and potential ecotoxicity of (1s,4r)-4-Propylcyclohexyl)ethanol and the materials derived from it. Understanding how these chiral molecules interact with microorganisms and persist in soil and water is crucial for responsible development. Life Cycle Assessment (LCA) will be a critical tool in this endeavor, providing a quantitative analysis of the environmental impacts associated with all stages of the product's life, from raw material extraction to disposal or recycling. This holistic approach will ensure that the technological advancements based on this compound are not only innovative but also environmentally sustainable.

Q & A

Q. What are the optimal synthetic routes for 2-((1s,4r)-4-Propylcyclohexyl)ethanol, and how can reaction conditions be tailored to improve yield?

The synthesis of cyclohexanol derivatives often involves catalytic alkylation or stereoselective reduction. For example, analogous compounds (e.g., 4-(trans-4-propylcyclohexyl)benzonitrile) are synthesized via refluxing with anhydrous potassium carbonate in ethanol, followed by recrystallization to isolate stereoisomers . Key parameters include solvent polarity (e.g., absolute ethanol for solubility), stoichiometric excess of alkylating agents (e.g., 30 mmol vs. 25 mmol of substrate), and reaction time (6–12 hours). Monitoring via TLC or HPLC is critical to confirm completion .

Q. How can the stereochemical purity of this compound be validated post-synthesis?

Stereochemical validation requires chiral chromatography (e.g., using amylose-based columns) or NMR analysis with chiral shift reagents. For instance, trans-4-propylcyclohexyl derivatives are confirmed via coupling constants in H NMR (axial vs. equatorial protons) and cross-peaks in 2D NOESY spectra . X-ray crystallography is also employed for absolute configuration determination, as seen in structurally similar biphenylcyclohexyl compounds .

Q. What purification methods are most effective for isolating this compound from complex reaction mixtures?

Flash chromatography with gradients of dichloromethane/hexane (1:1) effectively separates nonpolar intermediates, while recrystallization from ethanol or acetone removes impurities . For polar byproducts, silica gel chromatography with ethyl acetate/hexane mixtures (5–20%) is recommended. Purity is assessed via melting point analysis and HPLC (≥97% purity threshold) .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexyl ring influence the physicochemical properties of this compound?

The (1s,4r) configuration imposes axial alignment of the propyl group, reducing steric hindrance and enhancing thermal stability compared to cis isomers. Differential scanning calorimetry (DSC) of analogous compounds shows trans isomers exhibit higher melting points (e.g., 120–135°C vs. 90–105°C for cis) due to tighter crystal packing . Solubility in nonpolar solvents (e.g., hexane) is also higher for trans configurations .

Q. What computational methods can predict the biological activity of this compound derivatives?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular docking simulates interactions with target proteins (e.g., enzymes or receptors). For example, cyclohexanol derivatives with similar substituents show affinity for lipid-binding proteins in docking studies, guided by LogP values (∼3.5–4.0) and polar surface area (<50 Ų) . MD simulations further assess stability in lipid bilayers, relevant for drug delivery applications .

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. Reproducibility requires standardized protocols:

Q. What strategies enhance the stability of this compound in aqueous formulations for pharmacological studies?

Cyclodextrin encapsulation or liposome-based delivery systems mitigate hydrolysis. For example, hydroxypropyl-β-cyclodextrin increases aqueous solubility (from <0.1 mg/mL to >5 mg/mL) and prolongs half-life in PBS (pH 7.4) from 2 hours to >24 hours . Stabilizers like ascorbic acid (0.1% w/v) prevent oxidation of the ethanol moiety .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.